molecular formula C12H14ClN5O2 B11120113 4-(4-chloro-2-methylphenoxy)-N-(1H-tetrazol-5-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(1H-tetrazol-5-yl)butanamide

Cat. No.: B11120113
M. Wt: 295.72 g/mol
InChI Key: MJPDZESJHYYKNS-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(1H-tetrazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkyl amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(1H-tetrazol-5-yl)butanamide typically involves the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through chlorination of 2-methylphenol.

    Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid: This involves the reaction of 4-chloro-2-methylphenol with butanoic acid under suitable conditions.

    Amidation: The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butanoic acid with 1H-tetrazole to form the desired amide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy ring.

    Reduction: Reduction reactions can occur at the amide bond or the tetrazole ring.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(1H-tetrazol-5-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, which can be important for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(1H-tetrazol-5-yl)butanamide is unique due to the presence of both the tetrazole ring and the chlorinated phenoxy group. This combination may confer specific properties such as enhanced biological activity or unique chemical reactivity.

Properties

Molecular Formula

C12H14ClN5O2

Molecular Weight

295.72 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(2H-tetrazol-5-yl)butanamide

InChI

InChI=1S/C12H14ClN5O2/c1-8-7-9(13)4-5-10(8)20-6-2-3-11(19)14-12-15-17-18-16-12/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16,17,18,19)

InChI Key

MJPDZESJHYYKNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NNN=N2

Origin of Product

United States

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